molecular formula C24H24N4O2 B11647861 3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide

Cat. No.: B11647861
M. Wt: 400.5 g/mol
InChI Key: MBCSOWYMCPVHHI-UHFFFAOYSA-N
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Description

3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, which includes a benzotriazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Substitution Reactions: The benzotriazole core undergoes substitution reactions to introduce the butoxy and methyl-phenyl groups.

    Amidation: The final step involves the amidation reaction where the benzotriazole derivative reacts with butoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized as a UV stabilizer in plastics and coatings to prevent degradation from UV radiation.

Mechanism of Action

The mechanism of action of 3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, forming stable complexes that inhibit the activity of certain enzymes. Additionally, the compound can interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Hydroxyphenyl)benzotriazole: Another benzotriazole derivative used as a UV stabilizer.

    2-(2-Hydroxy-5-methylphenyl)benzotriazole: Known for its applications in polymer chemistry.

    2-(2-Hydroxy-3-tert-butyl-5-methylphenyl)benzotriazole: Used in coatings and plastics for UV protection.

Uniqueness

3-butoxy-N-(6-methyl-2-phenyl-2H-benzotriazol-5-yl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its butoxy group enhances its solubility in organic solvents, while the benzotriazole core provides stability and reactivity.

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

3-butoxy-N-(6-methyl-2-phenylbenzotriazol-5-yl)benzamide

InChI

InChI=1S/C24H24N4O2/c1-3-4-13-30-20-12-8-9-18(15-20)24(29)25-21-16-23-22(14-17(21)2)26-28(27-23)19-10-6-5-7-11-19/h5-12,14-16H,3-4,13H2,1-2H3,(H,25,29)

InChI Key

MBCSOWYMCPVHHI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=CC=C4

Origin of Product

United States

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